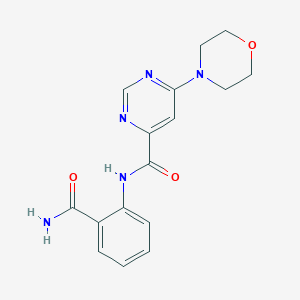

N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c17-15(22)11-3-1-2-4-12(11)20-16(23)13-9-14(19-10-18-13)21-5-7-24-8-6-21/h1-4,9-10H,5-8H2,(H2,17,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBJLOZFGMAPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrimidine ring followed by the introduction of the morpholine and carboxamide groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

- N-(2-carbamoylphenyl)-6-piperidinopyrimidine-4-carboxamide

- N-(2-carbamoylphenyl)-6-pyrrolidinopyrimidine-4-carboxamide

Uniqueness

N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective.

Biological Activity

N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound has been studied primarily for its potential as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are implicated in various physiological processes, including pain, inflammation, and emotional behavior regulation.

The compound acts as a selective inhibitor of NAPE-PLD, which is distributed widely in murine organs, particularly in the brain, kidney, and testis. The inhibition of this enzyme can lead to decreased levels of NAEs, thereby influencing several biological pathways related to metabolic functions and neurobiology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Research indicates that modifications in its structure can significantly impact its inhibitory potency against NAPE-PLD.

Key Findings from SAR Studies

- Substituent Variations :

- Binding Affinity :

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Data

| Compound ID | R Group Modification | IC50 (nM) | Observations |

|---|---|---|---|

| 1 | Cyclopropylmethylamide | 72 | Most potent inhibitor identified |

| 2 | Morpholine | 720 | Lower potency compared to Compound 1 |

| 3 | Hydroxypyrrolidine | 100 | Moderate activity |

Case Study 1: In Vivo Efficacy

In a study examining the effects of this compound on emotional behavior in mice, researchers observed that administration of the compound resulted in significant modulation of anxiety-like behaviors. This was attributed to the reduction of NAEs in the central nervous system, indicating a potential therapeutic application for anxiety disorders .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited notable activity against several bacterial strains. The mechanism was linked to disruption of bacterial cell membranes, although further studies are required to elucidate the exact pathways involved .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-carbamoylphenyl)-6-morpholinopyrimidine-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrimidine ring formation, morpholine substitution, and carboxamide coupling. Key steps include:

- Solvent Selection : Dimethyl sulfoxide (DMSO) or acetonitrile is used for polar intermediates, while triethylamine catalyzes amide bond formation .

- Temperature Control : Reactions often proceed at 60–80°C to balance reaction rate and side-product minimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard for isolating high-purity product .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidine Formation | DMSO, 70°C, 12h | 65 | 92% |

| Morpholine Substitution | Acetonitrile, triethylamine, 60°C, 8h | 78 | 95% |

| Carboxamide Coupling | THF, DCC, rt, 24h | 58 | 90% |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray Crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks (e.g., N–H⋯N interactions) critical for conformational stability .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; carbamoyl NH at δ 10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 386.1482) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution assays (MIC determination) against S. aureus and E. coli; fungal models like C. albicans .

- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA-based) to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Cross-validate using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .

- Purity Verification : Quantify impurities via HPLC-MS; exclude batch variability by repeating synthesis under controlled conditions .

- Structural Confirmation : Re-analyze crystallographic data to rule out polymorphic forms or stereochemical discrepancies .

Q. What computational approaches are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, DNA topoisomerases) .

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electronic effects of substituents (e.g., morpholine’s electron-donating role) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. How does the crystal packing and intermolecular interactions of this compound influence its physicochemical properties?

- Methodological Answer :

- Hydrogen-Bond Analysis : Identify C–H⋯O and N–H⋯π interactions stabilizing the lattice; these correlate with solubility and melting point .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., 220–250°C) to assess thermal stability .

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯H = 45%, O⋯H = 30%) to predict crystallization behavior .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces exothermic risks and improves reproducibility .

- Green Solvent Substitution : Replace DMSO with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to optimize time and reagent use .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported IC₅₀ values for anticancer activity.

- Root Cause : Variability in cell culture conditions (e.g., serum concentration, passage number).

- Resolution :

- Standardize protocols (e.g., 10% FBS, passages 5–15).

- Include positive controls (e.g., doxorubicin) in all assays .

- Validate via clonogenic assays to confirm cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.